molecular formula C17H23N5O B10989343 N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Cat. No.: B10989343
M. Wt: 313.4 g/mol
InChI Key: GPBWWMXBMVLXRU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features a benzamide core substituted with a dimethylaminoethyl group and a dimethylpyrimidinylamino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions to form the benzamide intermediate.

    Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished by reacting the benzamide intermediate with 2-dimethylaminoethyl chloride in the presence of a base, such as triethylamine, to form the desired product.

    Attachment of the Dimethylpyrimidinylamino Group: The final step involves the attachment of the dimethylpyrimidinylamino group. This can be achieved by reacting the intermediate with 4,6-dimethyl-2-aminopyrimidine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving its molecular targets.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group and the dimethylpyrimidinylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate its targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide: Similar structure but with a different substitution pattern on the benzamide core.

    N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C17H23N5O/c1-12-10-13(2)20-17(19-12)21-15-7-5-6-14(11-15)16(23)18-8-9-22(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,23)(H,19,20,21)

InChI Key

GPBWWMXBMVLXRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN(C)C)C

Origin of Product

United States

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